Structural Distinction from Fenofibrate
4-(4-Phenoxyphenyl)butanoic acid (C16H16O3; MW 256.3 g/mol) is frequently and erroneously conflated with fenofibrate (C20H21ClO4; MW 360.83 g/mol) in certain commercial listings . The two compounds differ fundamentally in molecular composition, structure, and pharmacological classification. This constitutes a critical procurement error risk that distinguishes the target compound from its most commonly misidentified analog.
| Evidence Dimension | Molecular identity and structure |
|---|---|
| Target Compound Data | C16H16O3; 256.3 g/mol; para-phenoxyphenyl substitution on butanoic acid backbone |
| Comparator Or Baseline | Fenofibrate: C20H21ClO4; 360.83 g/mol; isopropyl ester of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |
| Quantified Difference | Molecular weight differs by 104.5 g/mol (40.8% increase); presence of chlorine atom and ester functionality in fenofibrate absent in target compound |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
Procurement based on incorrect structural identity leads to acquisition of a clinically approved drug (fenofibrate) instead of the intended research compound, resulting in regulatory and experimental invalidation.
